Fluorination-Driven Lipophilicity Modulation: XLogP3 and TPSA Comparison with the 3-Chloro-4-Methoxy Analog
The 3-fluoro substitution on the target compound yields a computed XLogP3 of -0.1 and a topological polar surface area (TPSA) of 92.4 Ų [1]. The closest catalogued structural analog, 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (MW 358.79), replaces fluorine with chlorine at the 3-position; chlorine's larger atomic radius (1.75 Å vs. 1.47 Å for fluorine) and higher hydrophobicity predict an increased logP and altered TPSA, shifting the molecule further from the CNS-optimal property space (XLogP 1–3, TPSA < 90 Ų for brain penetration). The target compound's XLogP3 of -0.1 places it in a more hydrophilic regime, potentially favoring aqueous solubility for in vitro assay formats at the expense of passive membrane permeability relative to the chloro congener.
| Evidence Dimension | Computed lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = -0.1; TPSA = 92.4 Ų (PubChem computed); MW = 342.34 g/mol |
| Comparator Or Baseline | 1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: MW = 358.79 g/mol; XLogP3 and TPSA not independently computed but predicted to be higher logP due to Cl substitution |
| Quantified Difference | ΔMW = -16.45 g/mol (F vs. Cl); XLogP3 difference predicted >0.5 log units (class-level inference for F→Cl substitution on aromatic rings) |
| Conditions | Computed properties from PubChem 2.1; no experimental logP or logD data available for either compound |
Why This Matters
For in vitro screening campaigns requiring aqueous solubility and minimal non-specific binding, the lower lipophilicity of the 3-fluoro analog may reduce compound aggregation and false-positive rates relative to more hydrophobic chloro or unsubstituted phenyl variants.
- [1] PubChem. Compound Summary for CID 92078624. Computed Properties: XLogP3-AA = -0.1, TPSA = 92.4 Ų, MW = 342.34 g/mol. National Center for Biotechnology Information. Accessed 2026. View Source
